REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([OH:6])(=[O:5])[CH3:4]>>[C:3]([O:6][CH3:1])(=[O:5])[CH3:4].[CH:1]([O:5][CH3:3])=[O:2]
|
Name
|
|
Quantity
|
1 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1e-09 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3e-08 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2e-07 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([OH:6])(=[O:5])[CH3:4]>>[C:3]([O:6][CH3:1])(=[O:5])[CH3:4].[CH:1]([O:5][CH3:3])=[O:2]
|
Name
|
|
Quantity
|
1 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1e-09 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3e-08 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2e-07 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([OH:6])(=[O:5])[CH3:4]>>[C:3]([O:6][CH3:1])(=[O:5])[CH3:4].[CH:1]([O:5][CH3:3])=[O:2]
|
Name
|
|
Quantity
|
1 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1e-09 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3e-08 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2e-07 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([OH:6])(=[O:5])[CH3:4]>>[C:3]([O:6][CH3:1])(=[O:5])[CH3:4].[CH:1]([O:5][CH3:3])=[O:2]
|
Name
|
|
Quantity
|
1 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1e-09 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3e-08 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2e-07 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |